5-Chloro-2-iodo-4-(trifluoromethoxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3ClF3IO2 |
|---|---|
Molecular Weight |
338.45 g/mol |
IUPAC Name |
5-chloro-2-iodo-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3ClF3IO2/c8-3-1-5(13)4(12)2-6(3)14-7(9,10)11/h1-2,13H |
InChI Key |
HBZSQKQIQUHLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)I)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5 Chloro 2 Iodo 4 Trifluoromethoxy Phenol
Retrosynthetic Strategies for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol
A logical retrosynthetic analysis of this compound suggests that the primary disconnections can be made at the carbon-halogen bonds and the carbon-oxygen bond of the trifluoromethoxy group. The final product can be envisioned as being assembled from a more fundamental precursor, 4-(trifluoromethoxy)phenol (B149201). This starting material provides the core phenolic structure and the crucial trifluoromethoxy moiety. The synthetic challenge then lies in the selective introduction of the chloro and iodo substituents at the C5 and C2 positions, respectively, of the phenol (B47542) ring.
Alternative retrosynthetic pathways could involve the initial synthesis of a dihalogenated phenol, followed by the introduction of the trifluoromethoxy group. However, the harsh conditions often required for trifluoromethoxylation could lead to undesired side reactions on a pre-halogenated, electron-deficient ring. Therefore, the more convergent strategy of functionalizing 4-(trifluoromethoxy)phenol is often preferred.
Direct and Stepwise Synthesis Approaches
The synthesis of this compound is typically achieved through a stepwise approach, carefully orchestrating the introduction of each substituent to ensure the desired regiochemical outcome.
Regioselective Halogenation Pathways (Chlorination and Iodination)
The regioselective halogenation of the 4-(trifluoromethoxy)phenol precursor is a critical step in the synthesis. The directing effects of the hydroxyl and trifluoromethoxy groups play a crucial role in determining the position of electrophilic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethoxy group is a deactivating, meta-directing group.
Chlorination: The introduction of the chlorine atom at the C5 position (meta to the hydroxyl group and ortho to the trifluoromethoxy group) can be challenging due to the powerful ortho-directing influence of the hydroxyl group. Direct chlorination of 4-(trifluoromethoxy)phenol would likely lead to a mixture of isomers, with the major product being chlorinated at the positions ortho to the hydroxyl group (C3 and C5). To achieve selectivity for the C5 position, a multi-step sequence is often employed. One plausible route involves the initial iodination at the more accessible C2 position, followed by chlorination.
Iodination: The iodination of phenols is a well-established transformation. Given the steric hindrance from the adjacent trifluoromethoxy group, the iodination of 4-(trifluoromethoxy)phenol is expected to occur predominantly at the less hindered position ortho to the hydroxyl group, which is the C2 position. Various iodinating agents can be employed, such as iodine in the presence of a base or an oxidizing agent, or N-iodosuccinimide (NIS). The use of silver salts, such as silver sulfate (B86663) (Ag2SO4), in conjunction with iodine has been shown to be effective for the regioselective iodination of chlorinated aromatic compounds. nih.gov
A potential stepwise halogenation strategy would first involve the iodination of 4-(trifluoromethoxy)phenol to yield 2-iodo-4-(trifluoromethoxy)phenol. Subsequent chlorination of this intermediate would then be directed by the existing substituents. The hydroxyl group would direct ortho and para, while the iodo and trifluoromethoxy groups would exert their own electronic and steric influences.
| Halogenation Step | Reagent(s) | Expected Position of Substitution | Key Considerations |
| Iodination | I2, NaHCO3 | C2 | The hydroxyl group is a strong ortho-, para-director. |
| Chlorination | SO2Cl2 or NCS | C5 | Directing effects of -OH, -I, and -OCF3 groups must be considered for regioselectivity. |
Introduction of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF3) group is a key functional group in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. Its introduction onto an aromatic ring can be achieved through several methods.
One common approach involves the fluorination of a corresponding trichloromethoxy (-OCCl3) precursor. This can be achieved by treating a phenol with carbon tetrachloride in the presence of a catalyst to form the aryl trichloromethyl ether, which is then fluorinated using reagents like antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF).
Another route is the deoxyfluorination of a fluoroformate intermediate, which is prepared from the reaction of a phenol with phosgene (B1210022) followed by a fluoride source.
More modern methods involve the use of electrophilic or nucleophilic trifluoromethylating reagents. For the O-trifluoromethylation of phenols, reagents such as Togni's reagent (a hypervalent iodine compound) or Umemoto's reagent can be used under specific conditions. These methods often offer milder reaction conditions and broader functional group tolerance.
The synthesis of the precursor, 4-(trifluoromethoxy)phenol, can be accomplished by the trifluoromethoxylation of 4-aminophenol (B1666318) followed by diazotization and hydrolysis. google.com
| Method for -OCF3 Introduction | Precursor | Reagent(s) | Advantages/Disadvantages |
| Fluorination of Trichloromethoxy Group | Phenol | CCl4, then SbF3/HF | Established method, but can require harsh conditions. |
| Deoxyfluorination of Fluoroformate | Phenol | Phosgene, then fluoride source | Can be a multi-step process. |
| Electrophilic O-Trifluoromethylation | Phenol | Togni's or Umemoto's reagent | Milder conditions, but reagents can be expensive. |
Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Arenes
While less common for the synthesis of this specific phenol, Nucleophilic Aromatic Substitution (SNAr) reactions can be a powerful tool for constructing highly substituted aromatic rings. In a hypothetical SNAr approach, a suitably activated aromatic precursor bearing a good leaving group (such as a halide or a nitro group) would be reacted with a nucleophile.
For the synthesis of this compound, one could envision a scenario where a precursor like 1,2-dichloro-4-iodo-5-(trifluoromethoxy)benzene is reacted with a hydroxide (B78521) source under conditions that favor selective displacement of one of the chlorine atoms. However, controlling the regioselectivity of such a reaction would be extremely challenging due to the presence of multiple activating and deactivating groups. The SNAr mechanism is generally favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic Aromatic Substitution (EAS) is a foundational strategy for the functionalization of aromatic rings. In the context of synthesizing this compound, the directing effects of the substituents on the precursor, 4-(trifluoromethoxy)phenol, are paramount. The hydroxyl (-OH) group is a potent activating group and an ortho, para-director. Conversely, the trifluoromethoxy (-OCF3) group is deactivating due to its strong inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance. nih.gov
When 4-(trifluoromethoxy)phenol is the starting material, the para position is occupied. The powerful activating effect of the -OH group directs incoming electrophiles primarily to its ortho positions (C2 and C6). The -OCF3 group also directs to its ortho positions (C3 and C5). The synthesis of the target compound requires substitution at the C2 and C5 positions.
A plausible EAS pathway involves sequential halogenation:
Iodination: The first substitution, iodination, is directed by the -OH group to the C2 position. Phenols are highly reactive towards halogenation, and reactions with iodine can proceed readily, often with a base like sodium bicarbonate to neutralize the HI byproduct. chemicalbook.comlibretexts.org
Chlorination: The subsequent chlorination must occur at the C5 position. With the C2 position now blocked by a bulky iodine atom and the C6 position sterically hindered, the incoming chlorine electrophile is directed to the C5 position, which is meta to the hydroxyl group but ortho to the trifluoromethoxy group.
The regioselectivity of these steps is crucial and can be influenced by the choice of halogenating agents and reaction conditions.
| Substituent | Type | Directing Effect |
| -OH (Hydroxyl) | Activating | ortho, para |
| -OCF3 (Trifluoromethoxy) | Deactivating | ortho, para |
| -I (Iodo) | Deactivating | ortho, para |
| -Cl (Chloro) | Deactivating | ortho, para |
Directed Ortho Metalation (DoM) in Substituted Phenols
Directed Ortho Metalation (DoM) offers a powerful alternative to EAS for achieving high regioselectivity. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a stabilized aryllithium intermediate. wikipedia.orgunblog.fr This intermediate can then be quenched with an electrophile to install a desired substituent. organic-chemistry.org
For a substituted phenol, the hydroxyl group is an excellent DMG. However, its acidity requires it to be protected first, for example, as a tetrahydropyranyl (THP) ether. The protected hydroxyl group can then direct lithiation to the adjacent C2 position. researchgate.netlookchem.com
A potential DoM synthesis route for a key intermediate could be:
Protection: The hydroxyl group of a precursor like 3-chloro-4-(trifluoromethoxy)phenol (B1486893) is protected.
Lithiation: The protected phenol is treated with an organolithium reagent such as n-butyllithium at low temperatures. The DMG directs the deprotonation exclusively to the C2 position. wikipedia.org
Electrophilic Quench: The resulting aryllithium species is reacted with an iodine source (e.g., I2) to introduce the iodine atom at the C2 position. google.com
Deprotection: The protecting group is removed under acidic conditions to yield the final product.
This method provides exceptional control over the position of substitution, which is often a challenge in EAS with multiple directing groups. unblog.fr
Synthesis from Structurally Related Precursors
Conversion of Dihalogenated Phenols to this compound
Synthesizing the target molecule can also be approached by modifying existing dihalogenated phenols. For instance, a starting material like 2,5-dichlorophenol (B122974) could undergo a series of reactions to introduce the trifluoromethoxy group and convert one of the chloro groups to an iodo group. A more direct route might involve the trifluoromethoxylation of a pre-existing dihalogenated phenol. However, selectively introducing the -OCF3 group at the C4 position on a 2,5-dihalogenated phenol would be challenging.
A more feasible approach starts from a precursor that already contains the trifluoromethoxy group, such as 2-chloro-4-(trifluoromethoxy)phenol (B1590242) or 5-chloro-4-(trifluoromethoxy)phenol, and then introducing the second halogen. For example, starting with 2-chloro-4-(trifluoromethoxy)phenol, the challenge would be to direct iodination to the C5 position, which is sterically hindered and electronically complex.
Functional Group Interconversions on Related Aromatic Systems
Functional group interconversion (FGI) provides versatile pathways to the target compound from more accessible precursors. ub.edu A common strategy involves the Sandmeyer reaction, which can convert an amino group into a wide range of functionalities, including halogens.
A hypothetical FGI route could begin with 4-(trifluoromethoxy)aniline (B150132):
Chlorination: Electrophilic chlorination of 4-(trifluoromethoxy)aniline would likely yield 3-chloro-4-(trifluoromethoxy)aniline (B1304661) due to the directing effects of the amino and trifluoromethoxy groups.
Nitration & Reduction: Alternatively, starting with 4-(trifluoromethoxy)phenol, one could perform nitration at the C2 position, followed by reduction to form 2-amino-4-(trifluoromethoxy)phenol.
Diazotization and Iodination: The resulting amino-substituted phenol could then undergo diazotization with nitrous acid to form a diazonium salt, followed by reaction with potassium iodide to install the iodine at the C2 position.
Final Chlorination: The final chlorination step would then be directed to the C5 position.
These multi-step sequences, while potentially longer, can offer superior control over isomer formation compared to direct poly-halogenation.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of complex molecules is essential for sustainable chemical manufacturing. Key metrics include atom economy and reaction efficiency. primescholars.com
Atom Economy and Reaction Efficiency Analysis
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com An ideal reaction has 100% atom economy, where all reactant atoms are found in the product. jocpr.com
Let's analyze a plausible direct synthesis of this compound from 4-(trifluoromethoxy)phenol via sequential halogenation.
Hypothetical Reaction: C7H5F3O2 + I2 + SO2Cl2 → C7H3ClF3IO + HI + SO2 + HCl (Note: Sulfuryl chloride (SO2Cl2) is used here as a common chlorinating agent for illustrative purposes)
To calculate the percent atom economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 4-(Trifluoromethoxy)phenol | C7H5F3O2 | 178.11 | Reactant |
| Iodine | I2 | 253.81 | Reactant |
| Sulfuryl Chloride | SO2Cl2 | 134.97 | Reactant |
| This compound | C7H3ClF3IO | 338.45 | Product |
| Hydrogen Iodide | HI | 127.91 | Byproduct |
| Sulfur Dioxide | SO2 | 64.07 | Byproduct |
| Hydrogen Chloride | HCl | 36.46 | Byproduct |
Calculation:
MW of Desired Product: 338.45 g/mol
Sum of MW of Reactants: 178.11 + 253.81 + 134.97 = 566.89 g/mol
% Atom Economy = (338.45 / 566.89) x 100 ≈ 59.7%
This analysis demonstrates that even with a high chemical yield, the reaction has a moderate atom economy, as significant mass is lost to byproducts like HI, SO2, and HCl. primescholars.com Syntheses that proceed via addition reactions, such as some catalytic cycles, tend to have higher atom economies. jocpr.com Improving reaction efficiency would involve developing catalytic methods or pathways that minimize the formation of such waste products.
Exploration of Alternative Reaction Media (e.g., Solvent-Free, Aqueous, Ionic Liquids)
The choice of reaction medium is a critical factor in the environmental impact of a synthetic process. Exploring alternatives to conventional organic solvents can lead to safer, less wasteful, and sometimes more efficient chemical reactions.
Aqueous Media
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. For the synthesis of halogenated phenols, aqueous systems present a viable alternative. The iodination of phenols, a key step in the potential synthesis of this compound, has been successfully demonstrated in water. Research shows that a simple and selective reaction for preparing iodinated phenols can be achieved using iodine and hydrogen peroxide in water, even for phenol derivatives containing electron-withdrawing groups. researchgate.net Another approach involves the aerobic oxyiodination of various phenols catalyzed by copper(II) nitrate (B79036), using water as the solvent and molecular oxygen as the ultimate oxidant. researchgate.net Enzymatic catalysis, for instance using peroxidases, has also proven effective for the iodination of phenols in aqueous buffer solutions. dtu.dk These methodologies suggest that the iodination of a precursor like 5-chloro-4-(trifluoromethoxy)phenol could be feasible in an aqueous medium, potentially reducing the need for hazardous organic solvents.
Interactive Data Table: Examples of Phenol Iodination in Aqueous Media
| Phenol Substrate | Iodinating Agent | Promoter/Catalyst | Solvent | Temperature | Yield | Reference |
| Phenol | I₂ | H₂O₂ | Water | 50°C | Good | researchgate.net |
| Various Phenols | I₂ | Cu(NO₃)₂ / O₂ | Water | Mild | High | researchgate.net |
| Phenol | Iodide | Lactoperoxidase / H₂O₂ | Acetate Buffer (pH 5) | RT | - | dtu.dk |
| Salicylic Acid | I₂ | H₂O₂ | Water/Ethanol | Reflux | 95% | nih.gov |
Solvent-Free Conditions
Eliminating the solvent entirely represents a significant step forward in green chemistry. Solvent-free, or solid-state, reactions can reduce waste, simplify purification, and sometimes enhance reaction rates. The iodination of activated aromatic compounds, including phenols, has been efficiently conducted under solvent-free conditions. rsc.org One reported method uses elemental iodine in the presence of a solid oxidizing adduct, urea-hydrogen peroxide (UHP), to achieve electrophilic iodination of the aromatic ring. rsc.org This approach, which involves grinding the reactants together at room temperature, could potentially be adapted for the iodination of 5-chloro-4-(trifluoromethoxy)phenol, offering a pathway that minimizes waste and energy consumption.
Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered potential green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. mdpi.com Their properties can be fine-tuned by modifying the cation or anion. While specific applications of ionic liquids for the synthesis of this compound are not documented, their use in analogous halogenation reactions is known. For example, novel ionic liquids have been prepared and used as green, recyclable reaction media for the selective bromination of phenols, yielding products in excellent yields. researchgate.net The product can be easily separated from the water-soluble ionic liquid, which can then be recovered and reused. researchgate.net This principle suggests that a suitably designed ionic liquid could serve as an effective and recyclable medium for the iodination or chlorination steps required for the target molecule's synthesis.
Development of Catalytic and Reagent-Free Approaches
Replacing stoichiometric reagents with catalytic systems is a cornerstone of green chemistry, aiming to increase atom economy and reduce waste. A "reagent-free" approach, while an ideal, is advanced by methodologies that use benign and abundant reagents like atmospheric oxygen in place of chemical oxidants.
The halogenation of phenols traditionally relies on stoichiometric amounts of halogenating agents. However, recent research has focused on catalytic methods that are more efficient and environmentally friendly. Various catalytic systems have been shown to be effective for the halogenation of phenol derivatives.
Metal-Based Catalysis Copper-based catalysts have shown promise in phenol halogenation. For instance, a novel method for the halogenation of phenols utilizes a Cu-Mn spinel oxide as a catalyst with N-halosuccinimides as the halogen source. researchgate.net This system works for both electron-donating and electron-withdrawing groups on the phenol ring, offering good yields and high selectivity. researchgate.net In another example, copper(II) nitrate catalyzes the aerobic oxyiodination of phenols in water, using molecular oxygen as the terminal oxidant, which represents a highly atom-economical process. researchgate.net
Enzymatic Catalysis Enzymes offer high selectivity under mild reaction conditions, often in aqueous media. Laccases, a class of oxidoreductase enzymes, have been used to catalyze the iodination of p-substituted phenols. rsc.org This sustainable method uses potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant, delivering iodinated products in high yields. rsc.org Similarly, lactoperoxidase can catalyze the iodination of phenols using iodide in the presence of hydrogen peroxide. dtu.dknih.gov Such biocatalytic approaches could provide a green pathway to the iodination of a suitable precursor to this compound.
The development of these catalytic systems moves the synthesis toward more "reagent-free" conditions by minimizing the use of stoichiometric activators and employing benign oxidants like O₂. While the direct application of these specific catalysts to the synthesis of this compound requires further investigation, they represent the forefront of sustainable chemical synthesis for this class of compounds.
Interactive Data Table: Catalytic Approaches to Phenol Halogenation
| Catalyst | Halogen Source | Oxidant/Promoter | Substrate Scope | Key Advantage | Reference |
| Cu-Mn Spinel Oxide | N-Halosuccinimide | - | Phenols with EWG & EDG | Mild, Chemo- and Regioselective | researchgate.net |
| Copper(II) Nitrate | I₂ | Molecular Oxygen (O₂) | Various Phenols | Green, Aerobic, Aqueous | researchgate.net |
| Laccase (enzyme) | Potassium Iodide (KI) | Aerial Oxygen (O₂) | p-Substituted Phenols | Sustainable, Mild Conditions | rsc.org |
| Lactoperoxidase (enzyme) | Iodide | Hydrogen Peroxide (H₂O₂) | Phenol | Enzymatic, Aqueous | dtu.dknih.gov |
Chemical Reactivity and Transformation Studies of 5 Chloro 2 Iodo 4 Trifluoromethoxy Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group (-OH) directly attached to the aromatic ring imparts acidic properties to the molecule and serves as a key site for various chemical modifications.
The phenolic hydroxyl group of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol can readily undergo etherification and esterification reactions under appropriate conditions. These reactions are fundamental in synthetic chemistry for the protection of the hydroxyl group or for the introduction of new functionalities.
In a typical etherification reaction, such as the Williamson ether synthesis, the phenol (B47542) is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an alkyl halide to form an ether.
Table 1: Representative Etherification Reactions of this compound This table presents illustrative examples of potential etherification reactions.
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | K₂CO₃ | Acetone | 5-Chloro-2-iodo-1-methoxy-4-(trifluoromethoxy)benzene |
| Benzyl bromide | NaH | THF | 1-(Benzyloxy)-5-chloro-2-iodo-4-(trifluoromethoxy)benzene |
Esterification is commonly achieved by reacting the phenol with an acyl halide or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction proceeds through the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent.
Table 2: Representative Esterification Reactions of this compound This table presents illustrative examples of potential esterification reactions.
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Pyridine | Dichloromethane | 5-Chloro-2-iodo-4-(trifluoromethoxy)phenyl acetate |
| Benzoyl chloride | Triethylamine | Toluene | 5-Chloro-2-iodo-4-(trifluoromethoxy)phenyl benzoate |
The phenolic moiety of this compound is susceptible to oxidation, which can lead to the formation of various products depending on the oxidant and reaction conditions. Mild oxidizing agents might lead to the formation of quinone-like structures, although the substitution pattern of the starting material will influence the feasibility and outcome of such reactions. More vigorous oxidation could result in the degradation of the aromatic ring.
The reduction of the phenolic hydroxyl group is generally not a straightforward transformation and typically requires harsh conditions or conversion to a derivative, such as a phenyl triflate, followed by a reductive cleavage. Direct reduction of the phenol itself is not a common synthetic pathway.
Reactivity of Aromatic Halogens
The presence of two different halogen atoms, iodine and chlorine, on the aromatic ring opens up possibilities for selective functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds is a key aspect of the synthetic utility of this compound.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnobelprize.orgresearchgate.net For dihalogenated aromatic compounds, the selectivity of these reactions is often dictated by the relative bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl).
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. nobelprize.orgacs.org In the case of this compound, the reaction is expected to occur selectively at the more reactive C-I bond. nih.govrsc.org This allows for the stepwise functionalization of the molecule.
By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for the coupling at the iodine position, leaving the chlorine atom intact for subsequent transformations.
Table 3: Selective Suzuki-Miyaura Coupling at the Iodine Position This table presents a hypothetical, yet chemically plausible, example of a selective Suzuki-Miyaura coupling reaction.
| Boronic Acid | Palladium Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Chloro-2-phenyl-4-(trifluoromethoxy)phenol |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 5-Chloro-2-(p-tolyl)-4-(trifluoromethoxy)phenol |
Following the initial coupling at the iodine site, a second Suzuki-Miyaura coupling can be performed at the less reactive chlorine position, typically under more forcing reaction conditions. This sequential approach allows for the synthesis of unsymmetrically substituted biaryl compounds.
Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions are also expected to show selectivity for the C-I bond over the C-Cl bond in this compound. researchgate.net
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. Selective reaction at the iodine position would yield a substituted styrene (B11656) derivative.
The Sonogashira coupling, on the other hand, is the palladium-catalyzed reaction of an aryl halide with a terminal alkyne, typically in the presence of a copper co-catalyst. researchgate.netresearchgate.net This reaction would selectively introduce an alkynyl substituent at the 2-position of the phenol.
Table 4: Representative Heck and Sonogashira Reactions at the Iodine Position This table presents hypothetical examples of selective Heck and Sonogashira coupling reactions.
| Coupling Partner | Reaction Type | Palladium Catalyst | Product |
| Styrene | Heck | Pd(OAc)₂ | 5-Chloro-2-styryl-4-(trifluoromethoxy)phenol |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂/CuI | 5-Chloro-2-(phenylethynyl)-4-(trifluoromethoxy)phenol |
The ability to perform these cross-coupling reactions with high selectivity makes this compound a valuable intermediate for the synthesis of complex, highly substituted aromatic compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a pivotal method for the formation of carbon-nitrogen bonds, utilizing a palladium catalyst. In the context of this compound, this reaction is expected to exhibit high regioselectivity. The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the aminated product. wikipedia.org
Due to the significant difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, the oxidative addition step occurs preferentially at the C-I bond. This selectivity ensures that the amination will take place almost exclusively at the 2-position of the phenol ring, leaving the chloro and trifluoromethoxy groups intact. A variety of aryl and aliphatic amines can be coupled under these conditions, often employing bulky electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.govyoutube.com
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst/Ligand System | Amine | Base | Solvent | Temperature (°C) | Expected Product |
|---|---|---|---|---|---|
| Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | 5-Chloro-2-anilino-4-(trifluoromethoxy)phenol |
| Pd(OAc)₂ / SPhos | Morpholine | K₃PO₄ | Dioxane | 110 | 5-Chloro-2-(morpholin-4-yl)-4-(trifluoromethoxy)phenol |
| Pd₂(dba)₃ / BINAP | Benzylamine | Cs₂CO₃ | Toluene | 100 | 2-(Benzylamino)-5-chloro-4-(trifluoromethoxy)phenol |
Copper-Mediated Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a classic and effective alternative for forming carbon-heteroatom bonds. wikipedia.org These reactions are especially useful for the synthesis of diaryl ethers, thioethers, and arylamines. For this compound, copper-mediated couplings are also predicted to be highly regioselective, favoring reaction at the more labile carbon-iodine bond. rsc.orgresearchgate.net
The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, modern advancements have introduced ligand-assisted protocols that allow the reaction to proceed under milder conditions with catalytic amounts of a copper salt (e.g., CuI). organic-chemistry.orgresearchgate.netmdpi.com Ligands like N,N-dimethylglycine or various phenanthrolines can accelerate the reaction. organic-chemistry.orgacs.org The choice of base and solvent is also critical for achieving high yields. mdpi.comnih.gov
Table 2: Exemplary Copper-Mediated Cross-Coupling Reactions
| Coupling Partner | Copper Source | Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Phenol | CuI (10 mol%) | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 5-Chloro-2-phenoxy-4-(trifluoromethoxy)phenol |
| Thiophenol | Cu₂O (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMF | 5-Chloro-2-(phenylthio)-4-(trifluoromethoxy)phenol |
| Aniline | CuI (20 mol%) | L-Proline | K₃PO₄ | DMSO | 5-Chloro-2-anilino-4-(trifluoromethoxy)phenol |
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a powerful tool in organic synthesis for converting aryl halides into highly reactive organometallic reagents. wisc.edubyjus.com This transformation typically involves treating the aryl halide with an organolithium or Grignard reagent at low temperatures. utexas.eduwikipedia.orgyoutube.com For this compound, the exchange is overwhelmingly selective for the iodine atom due to its greater polarizability and the weaker C-I bond. researchgate.net
Treating the substrate with reagents like n-butyllithium or iso-propylmagnesium chloride in an ethereal solvent such as THF at -78 °C would generate the corresponding aryllithium or arylmagnesium species at the 2-position. rsc.orgdocumentsdelivered.com This newly formed organometallic intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to install new functional groups. organic-chemistry.org
Table 3: Halogen-Metal Exchange and Electrophilic Quenching
| Exchange Reagent | Electrophile (Quench) | Resulting Functional Group | Product Name |
|---|---|---|---|
| n-BuLi | CO₂ | Carboxylic Acid | 4-Chloro-5-hydroxy-2-(trifluoromethoxy)benzoic acid |
| i-PrMgCl | DMF | Aldehyde | 4-Chloro-5-hydroxy-2-(trifluoromethoxy)benzaldehyde |
| t-BuLi | (CH₃)₂S₂ | Methyl Thioether | 5-Chloro-2-(methylthio)-4-(trifluoromethoxy)phenol |
Comparative Reactivity and Regioselectivity of Chlorine vs. Iodine
The reactivity of aryl halides in many synthetic transformations is dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. The C-I bond is the longest and weakest, making it the most reactive site. reddit.comvedantu.comdoubtnut.comdoubtnut.com
In Palladium- and Copper-Catalyzed Cross-Coupling: The rate-determining step is often the oxidative addition of the C-X bond to the metal center. This process is significantly faster for aryl iodides than for aryl chlorides. reddit.com Consequently, reactions like Buchwald-Hartwig amination, Suzuki, Heck, and Ullmann couplings will occur with high regioselectivity at the iodine-bearing carbon of this compound. kit.edunih.gov
In Halogen-Metal Exchange: The formation of an organometallic reagent via exchange with organolithium or Grignard reagents is also much more facile for iodides than chlorides. This difference allows for the selective metalation at the 2-position.
This predictable hierarchy of reactivity allows this compound to serve as a versatile building block, enabling sequential, site-selective functionalization. The iodo-position can be modified first, followed by a subsequent, typically more forcing, reaction at the chloro-position if desired.
Stability and Reactivity of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is prized in medicinal and materials chemistry for its unique electronic properties and exceptional stability. tcichemicals.comrsc.orgnih.gov It is strongly electron-withdrawing and highly lipophilic. mdpi.comnih.gov
Behavior Under Diverse Reaction Conditions (Acidic, Basic, Redox)
The -OCF₃ group is remarkably robust and inert under a wide range of reaction conditions. researchgate.netrsc.org
Acidic Conditions: It is stable to both strong mineral acids (e.g., H₂SO₄, HCl) and organic acids (e.g., trifluoroacetic acid) even at elevated temperatures. This stability is attributed to the strong C-F and C-O bonds and the deactivating, electron-withdrawing nature of the fluorine atoms, which shields the oxygen from protonation. researchgate.net
Basic Conditions: The trifluoromethoxy group is highly resistant to cleavage by strong bases (e.g., NaOH, NaOMe). Unlike a methoxy (B1213986) group, it does not undergo nucleophilic demethylation. While some trifluoromethylphenols can undergo base-mediated defluorination, the trifluoromethoxy group itself is generally stable. researchgate.netrsc.orgchemrxiv.org
Redox Conditions: The -OCF₃ group is stable to many common oxidizing agents (e.g., KMnO₄, CrO₃) and reducing agents (e.g., H₂/Pd, LiAlH₄). researchgate.netsciengine.com Its high resistance to metabolic oxidation is a key reason for its incorporation into pharmaceuticals. mdpi.comwikipedia.org
Potential for Defluorination or Other Transformations
Defluorination: While generally inert, defluorination of the -OCF₃ group is not impossible but requires specific and often harsh conditions. ccspublishing.org.cn Reductive defluorination can sometimes be achieved using photoredox catalysis or potent single-electron reducing agents, but these reactions are not trivial and often lack general applicability. researchgate.netnih.gov The stepwise removal of fluorine atoms is difficult to control. ccspublishing.org.cn
Other Transformations: Cleavage of the ArO–CF₃ bond is exceptionally difficult. The synthesis of aryl trifluoromethyl ethers does not proceed via simple nucleophilic attack on CF₃I by a phenoxide, highlighting the group's inertness to nucleophilic substitution. nih.gov While methods for C-F bond functionalization are an active area of research, they often require specialized reagents or pre-installed directing groups. researchgate.netacs.orgacs.org For most synthetic applications, the trifluoromethoxy group can be considered a highly stable spectator group.
Investigating Regioselectivity and Chemoselectivity in Complex Reactions
The structural arrangement of this compound inherently leads to questions of regioselectivity and chemoselectivity in various organic reactions. The molecule possesses two different halogen atoms, offering a platform for selective cross-coupling reactions.
Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions:
In palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making oxidative addition to a low-valent palladium catalyst more facile at the iodinated position.
This inherent chemoselectivity would allow for the selective functionalization at the C2 position (bearing the iodo group) while leaving the C5 position (bearing the chloro group) intact. This selective transformation is highly valuable in multi-step syntheses, enabling the introduction of a wide range of substituents at the C2 position.
Table 1: Predicted Chemoselective Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Predicted Major Product |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 5-Chloro-2-aryl-4-(trifluoromethoxy)phenol |
| Buchwald-Hartwig Amination | Amine (R₂NH) | 2-(Dialkylamino)-5-chloro-4-(trifluoromethoxy)phenol |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 5-Chloro-2-(alkynyl)-4-(trifluoromethoxy)phenol |
Regioselectivity in Electrophilic Aromatic Substitution:
The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl (-OH) group is a powerful activating and ortho-, para-directing group. The trifluoromethoxy (-OCF₃) group is generally considered to be deactivating and meta-directing due to its strong electron-withdrawing nature. The chloro (-Cl) and iodo (-I) groups are deactivating but ortho-, para-directing.
Given the steric hindrance from the adjacent iodo and trifluoromethoxy groups, electrophilic attack at the C3 position would be sterically disfavored. The C6 position is ortho to the strongly activating hydroxyl group and meta to the deactivating chloro and trifluoromethoxy groups, making it a likely site for electrophilic substitution.
Mechanistic Elucidation of Key Organic Transformations
The mechanisms of the predicted transformations of this compound are expected to follow well-established pathways for related compounds.
Mechanism of a Hypothetical Suzuki Coupling:
A plausible catalytic cycle for a Suzuki coupling reaction at the C2 position would involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of this compound to form a Pd(II) intermediate. This step is chemoselective for the C-I bond over the C-Cl bond.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the iodide. This step typically requires a base to activate the boronic acid.
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Table 2: Key Mechanistic Steps in the Predicted Suzuki Coupling
| Step | Description |
| Oxidative Addition | Selective insertion of Pd(0) into the C-I bond. |
| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) center. |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Iodo 4 Trifluoromethoxy Phenol
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion. For 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, the molecular formula is C7H3ClIF3O2.
The expected exact mass for the [M-H]⁻ ion of this compound can be calculated and then compared with the experimentally obtained value. The close agreement between the calculated and observed m/z values, typically within a few parts per million (ppm), would unequivocally confirm the elemental composition of the molecule.
Table 1: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [C7H3ClIF3O2 - H]⁻ | 352.8722 | Data not available | Data not available |
Note: Experimental HRMS data for this specific compound is not publicly available. The table reflects the calculated theoretical value.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within this compound can be determined.
¹H NMR Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the chloro, iodo, and trifluoromethoxy groups will generally shift the proton signals downfield.
The spectrum is predicted to display two signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at position 6 (H-6) would likely appear as a singlet due to the absence of adjacent protons. The proton at position 3 (H-3) would also be expected to appear as a singlet. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.30 - 7.50 | s (singlet) |
| H-6 | 7.70 - 7.90 | s (singlet) |
| -OH | 5.0 - 6.0 | br s (broad singlet) |
Note: These are predicted values based on the analysis of similar substituted phenols. Actual experimental values may vary.
¹³C NMR Chemical Shift and Multiplicity Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts are significantly affected by the attached substituents. The carbon attached to the iodine (C-2) is expected to be significantly shielded (shifted upfield), while the carbons attached to the electronegative oxygen (C-1 and C-4) and chlorine (C-5) will be deshielded (shifted downfield). The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (if coupled with F) |
| C-1 | 150 - 155 | s |
| C-2 | 85 - 90 | s |
| C-3 | 115 - 120 | s |
| C-4 | 145 - 150 | q (quartet) |
| C-5 | 125 - 130 | s |
| C-6 | 130 - 135 | s |
| -OCF₃ | 120 - 125 | q (quartet) |
Note: These are predicted values based on additive rules and data from analogous compounds.
¹⁹F NMR for Trifluoromethoxy Group Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides a characteristic fingerprint for the -OCF₃ group. The chemical shift of trifluoromethoxy groups attached to an aromatic ring typically appears in the range of -56 to -60 ppm relative to a CFCl₃ standard.
Table 4: Predicted ¹⁹F NMR Data for this compound
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) |
| -OCF₃ | -57.0 to -59.0 |
Note: This prediction is based on typical chemical shift ranges for aromatic trifluoromethoxy compounds.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this specific molecule, no significant H-H couplings are expected in the aromatic region as the protons are isolated.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms (C-3 to H-3 and C-6 to H-6).
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from H-3 to C-1, C-2, C-4, and C-5 would be expected, and from H-6 to C-1, C-2, C-4, and C-5. These correlations would confirm the substitution pattern on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between nuclei. It could show correlations between the hydroxyl proton and the proton at C-6, providing information about the preferred conformation of the hydroxyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.
The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-O stretching vibrations for the phenol (B47542) and the ether linkage of the trifluoromethoxy group would be observed in the fingerprint region (1200-1300 cm⁻¹). The C-F stretching vibrations of the -OCF₃ group are expected to be strong and appear in the 1100-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ range. The C-Cl and C-I stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.
Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O-C linkage and the vibrations of the heavier C-Cl and C-I bonds would also be observable.
Table 5: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| -OH | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| C-O (Phenol) | C-O Stretch | 1200 - 1300 |
| -OCF₃ | C-F Stretch | 1100 - 1200 (strong) |
| C-Cl | C-Cl Stretch | 600 - 800 |
| C-I | C-I Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. By measuring the absorption of UV or visible light, valuable information about the electronic structure, including the presence of chromophores and the effects of substituents on the aromatic ring, can be obtained. For this compound, a UV-Vis spectrum would be expected to reveal characteristic absorption bands corresponding to π → π* transitions within the benzene ring.
The substitution pattern on the phenol ring, which includes a chloro, an iodo, a trifluoromethoxy group, and a hydroxyl group, would significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The lone pairs of electrons on the oxygen of the hydroxyl and trifluoromethoxy groups, as well as on the halogen atoms, can participate in resonance with the π-system of the aromatic ring, leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
A hypothetical dataset for the UV-Vis absorption of this compound in a common solvent like methanol (B129727) could be presented as follows:
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~280-290 | ~1,500 - 2,500 | π → π* (Benzene B-band) |
| ~220-230 | ~8,000 - 12,000 | π → π* (Benzene E-band) |
Note: This data is illustrative and represents expected ranges for a substituted phenol. Actual experimental data is not publicly available.
Detailed analysis of the spectrum would involve assigning the observed absorption bands to specific electronic transitions. The lower energy band is typically associated with the B-band of the benzene chromophore, which is influenced by the substituents, while the higher energy band corresponds to the E-band. The interplay of the electron-donating hydroxyl group and the electron-withdrawing and sterically bulky iodo, chloro, and trifluoromethoxy groups would create a complex electronic environment, making the precise prediction of λmax values challenging without experimental data.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, intermolecular interactions, and packing in the solid state.
The resulting crystallographic data would allow for the accurate measurement of bond lengths, bond angles, and torsion angles. This information is critical for understanding the steric and electronic effects of the various substituents on the geometry of the phenol ring. For instance, the C-I and C-Cl bond lengths would be determined, and the planarity of the benzene ring could be assessed. The orientation of the hydroxyl and trifluoromethoxy groups relative to the ring could also be elucidated.
A hypothetical table of selected crystallographic parameters for this compound is presented below to illustrate the type of data that would be obtained:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 5.4 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 564.3 |
| Z | 4 |
Note: This data is hypothetical and for illustrative purposes only, as no public crystallographic data for this specific compound was found.
Computational and Theoretical Chemistry Studies of 5 Chloro 2 Iodo 4 Trifluoromethoxy Phenol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are essential for determining the most stable arrangement of atoms in a molecule—its equilibrium geometry—and for understanding its electronic makeup. These calculations solve the Schrödinger equation, albeit in an approximate manner, to yield valuable information about molecular properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the ground state properties of medium to large-sized molecules. karazin.ua The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p) is commonly employed for geometry optimization and frequency calculations. ijesit.com
For a molecule like 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, DFT calculations would predict key structural parameters. The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles, showing, for instance, the orientation of the hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups relative to the benzene (B151609) ring. Studies on similar halogenated phenols have demonstrated that DFT methods can accurately predict these parameters. karazin.ua
Table 1: Example of DFT-Calculated Geometrical Parameters for a Substituted Phenol (B47542) Note: This data is representative of calculations performed on analogous compounds, such as 2,6-dichloro-4-fluoro phenol, to illustrate the type of information generated.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | C-O-H | ~109.5° |
| Bond Angle | Cl-C-C | ~120.1° |
| Dihedral Angle | C-C-O-H | ~0° or 180° |
Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties, especially for systems where electron correlation effects are critical. Comparing results from HF and DFT methods is a common practice to assess the reliability of the computed data. ijesit.com
Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis) with Experimental Results
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an experimental FT-IR spectrum. Comparing the computed and experimental spectra for related compounds, such as 2-chloro-5-fluoro phenol, has shown a high degree of correlation, aiding in the assignment of vibrational modes. researchgate.net
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations are frequently used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to elucidate the molecule's structure. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. These calculations provide the excitation energies and oscillator strengths for the transitions. nih.gov
Table 2: Example Comparison of Theoretical and Experimental Vibrational Frequencies for a Chlorinated Benzimidazole Derivative Note: This table illustrates the typical correlation between calculated and observed data for a complex molecule.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3450 | 3420 | Amine group vibration |
| C=N Stretch | 1630 | 1625 | Imidazole ring vibration |
| C-Cl Stretch | 750 | 745 | Chloro group vibration |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov
HOMO: Represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential.
LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, characterizing the molecule as "hard." nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive, characterizing it as "soft." nih.govnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov
Table 3: Example of Calculated Reactivity Descriptors for a Phenolic Compound Note: The values are representative of those obtained for similar aromatic structures and illustrate the application of FMO analysis.
| Parameter | Formula | Typical Calculated Value (eV) |
| HOMO Energy (E_HOMO) | - | -6.21 |
| LUMO Energy (E_LUMO) | - | -2.13 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.08 |
| Ionization Potential (I) | -E_HOMO | 6.21 |
| Electron Affinity (A) | -E_LUMO | 2.13 |
| Chemical Hardness (η) | (I - A) / 2 | 2.04 |
| Chemical Softness (S) | 1 / (2η) | 0.245 |
| Electronegativity (χ) | (I + A) / 2 | 4.17 |
| Electrophilicity Index (ω) | χ² / (2η) | 4.26 |
The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is invaluable for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures. wikipedia.org The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate. wikipedia.org For reactions involving this compound, such as electrophilic substitution or nucleophilic attack at the phenolic hydroxyl group, DFT calculations could be used to model the step-by-step mechanism and characterize the geometry and energy of the transition states involved. nih.gov
Solvent Effects on Molecular Properties and Reactivity
Chemical reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These calculations can reveal how the solvent affects the molecule's geometry, electronic structure (like the HOMO-LUMO gap), and spectroscopic properties. For instance, the UV-Vis absorption spectrum of a molecule can shift depending on the polarity of the solvent, a phenomenon that can be effectively modeled using TD-DFT with a PCM. karazin.ua
Environmental Fate and Chemical Degradation Mechanisms Non Toxicological Aspects
Photodegradation Pathways in Aqueous and Atmospheric Environments
The presence of photosensitive groups in 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol suggests that photodegradation is a likely pathway for its transformation in aqueous and atmospheric environments. The carbon-iodine bond is particularly susceptible to cleavage upon absorption of ultraviolet (UV) radiation, leading to deiodination as an initial degradation step. acs.org This process can generate highly reactive radical species that can subsequently participate in a variety of secondary reactions.
In aqueous systems, the photodegradation of phenols can be enhanced by the presence of photosensitizers and catalysts. For instance, studies on iodine-doped titanium dioxide have shown enhanced photocatalytic degradation of phenol (B47542) under UV and sunlight irradiation. epa.govdiva-portal.orgelsevierpure.comresearchgate.net While specific studies on this compound are not available, it is plausible that similar mechanisms could contribute to its degradation. The trifluoromethyl group is generally considered to be photochemically stable. confex.com
In the atmosphere, halogenated organic compounds can resist degradation by UV light and oxidation, contributing to their persistence. nih.gov However, the susceptibility of the C-I bond to photolysis may lead to the atmospheric degradation of this compound.
Chemical Degradation in Environmental Matrices (e.g., Hydrolysis, Oxidation)
Chemical degradation processes, such as hydrolysis and oxidation, play a role in the environmental fate of this compound.
Hydrolysis: The trifluoromethoxy group, while generally stable, can undergo hydrolysis under certain conditions, although this is not typically a rapid process in environmental settings. researchgate.netrsc.orgnih.gov The chloro and iodo substituents are generally resistant to hydrolysis under typical environmental pH ranges.
Oxidation: Oxidation is a more significant chemical degradation pathway. In aquatic environments, strong oxidizing agents can lead to the transformation of phenols. For example, ferrate(VI) has been shown to effectively oxidize and deiodinate iodophenols. acs.org The oxidation process can cleave the C–I bond, leading to the formation of less halogenated and potentially more biodegradable intermediates. acs.org Manganese dioxide, a common mineral in soils and sediments, can also catalyze the oxidation of iodide and promote the formation of iodinated organic compounds, which could be a transformation pathway for this compound. nih.gov The oxidation of alcohols and aldehydes to carboxylic acids can also be catalyzed by iodine in water. rsc.org
Biodegradation Potential and Metabolite Identification (Focus on chemical transformation, not biological effects)
The biodegradation of this compound is expected to be influenced by its halogen substituents and the trifluoromethoxy group.
Chlorinated phenols are known to be biodegradable under both aerobic and anaerobic conditions, although the rate and extent of degradation are influenced by the number and position of the chlorine atoms. nih.govnih.govresearchgate.net Aerobic biodegradation often proceeds through the formation of catechols, while anaerobic degradation typically involves reductive dehalogenation. nih.govresearchgate.net
The trifluoromethyl group is known for its recalcitrance to biodegradation. researchgate.net While some microorganisms can metabolize aromatic compounds with trifluoromethyl substituents, the trifluoromethyl group often remains intact even after ring fission, leading to the accumulation of fluorinated metabolites. researchgate.netoup.commdpi.com However, there is some evidence that trifluoromethoxy groups may be more amenable to biodegradation than perfluoroalkyl chains. nih.gov
Given the structure of this compound, a plausible biodegradation pathway could involve initial dehalogenation (either reductive or oxidative), followed by ring cleavage. The persistence of the trifluoromethoxy group could lead to the formation of stable, fluorinated intermediates. Potential metabolites could include dechlorinated, deiodinated, or hydroxylated derivatives of the parent compound.
| Potential Biodegradation Pathway | Key Transformation | Potential Metabolites |
| Aerobic Degradation | Hydroxylation and ring cleavage | Chlorocatechols, iodocatechols, trifluoromethoxy-substituted catechols |
| Anaerobic Degradation | Reductive dehalogenation | Dechlorinated and/or deiodinated phenols |
Analytical Methods for Environmental Monitoring of this compound (Research-focused detection)
The detection and quantification of this compound in environmental samples require sensitive and specific analytical methods. Given its structure as a halogenated and fluorinated phenol, a combination of chromatographic and spectrometric techniques would be most effective.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds like halogenated phenols. asianpubs.org It offers high resolution and sensitive detection. asianpubs.org Derivatization may be employed to improve the chromatographic properties and detection limits of phenolic compounds. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another suitable technique for the analysis of phenolic compounds, particularly for those that are less volatile or thermally labile. awqc.com.au HPLC can be coupled with various detectors, including UV-Vis, diode array, or mass spectrometry (LC-MS) for enhanced selectivity and sensitivity. nih.gov
Analytical Techniques for Fluorinated Compounds: The presence of the trifluoromethoxy group necessitates analytical methods capable of detecting and quantifying organofluorine compounds. Techniques such as fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy can be a powerful tool for identifying and quantifying fluorinated pollutants. anr.fr Advanced methods like μ-X-ray fluorescence (μ-XRF) mapping combined with fluorine K-edge μ-X-ray absorption near-edge structure (μ-XANES) spectroscopy are emerging for the surface analysis of fluorinated compounds in environmental samples. rsc.orgrsc.org
A multi-residue method combining extraction, cleanup, and analysis by GC-MS or LC-MS/MS would likely be the most robust approach for the environmental monitoring of this compound.
| Analytical Technique | Principle | Applicability for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection. | High resolution and sensitivity for halogenated phenols. asianpubs.org |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Suitable for less volatile phenolic compounds. awqc.com.au |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC coupled with two stages of mass analysis for high selectivity. | Provides quantitative confirmation for fluorinated compounds. nih.gov |
| Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) | Detects and quantifies fluorinated molecules based on the magnetic properties of the ¹⁹F nucleus. | Specific for the detection and identification of fluorinated pollutants. anr.fr |
Future Research Directions and Perspectives for 5 Chloro 2 Iodo 4 Trifluoromethoxy Phenol Chemistry
Development of More Efficient and Atom-Economical Synthetic Pathways
A primary goal in modern organic synthesis is the development of processes that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy. jocpr.commonash.eduprimescholars.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Current multi-step syntheses of complex phenols can be resource-intensive and generate significant waste.
Future research should focus on designing synthetic routes to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol that maximize atom economy. nih.govresearchgate.net This involves prioritizing reaction types such as additions, rearrangements, and catalytic cycles that minimize the formation of byproducts. nih.govresearchgate.net For instance, developing catalytic methods for the direct and regioselective installation of the chloro, iodo, and trifluoromethoxy groups onto a phenol (B47542) scaffold would represent a significant advance over traditional stoichiometric methods. Strategies that avoid the use of protecting groups further enhance step and atom economy. nih.gov The ideal synthesis would be a convergent, one-pot process that combines multiple transformations, thereby reducing intermediate isolation steps, solvent usage, and waste generation. scirp.org
Table 1: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Transformation | Atom Economy | Byproducts |
|---|---|---|---|
| Addition | A + B → C | 100% | None |
| Rearrangement | A → B | 100% | None |
| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric (B) |
| Elimination | A-B → A + B | < 100% | Stoichiometric (B) |
Exploration of Novel Reaction Partners and Catalytic Systems for Halogen and Phenol Functionalization
The structure of this compound features three distinct sites for further functionalization: the phenolic hydroxyl group, the highly reactive C-I bond, and the less reactive C-Cl bond. This differential reactivity is a key asset for selective, stepwise modifications.
Future work should systematically explore a wide range of cross-coupling reactions at the C-I and C-Cl positions. While the C-I bond is amenable to standard palladium- or copper-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Ullmann), the development of catalytic systems that can selectively activate the C-Cl bond in the presence of the C-I bond, or vice-versa, would provide powerful tools for controlled synthesis. nih.govacs.org Research into novel ligands and transition metal catalysts, including those based on nickel, iron, or gold, could unlock new reactivity patterns. researchgate.net Furthermore, exploring photocatalytic methods could provide mild and highly selective pathways for C-H and C-F functionalization, expanding the toolkit for modifying the aromatic ring. acs.org
The phenolic hydroxyl group can be functionalized through etherification or esterification, and its directing effect can be exploited in electrophilic aromatic substitution reactions. scirp.orgscirp.org Investigating catalytic systems for direct C-H functionalization, guided by the existing substituents, represents another promising avenue for creating molecular complexity efficiently. nih.govresearchgate.netrsc.orgacs.org
In-depth Mechanistic Studies Using Advanced In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. researchgate.net The complex interplay of electronic and steric effects in this compound makes mechanistic studies particularly important for predicting and controlling its reactivity.
Integration of this compound into Flow Chemistry or Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved reproducibility, and the potential for high-throughput experimentation. atomfair.comnih.govresearchgate.netacs.org
Integrating the synthesis and derivatization of this compound into such platforms is a key future direction. nih.govcognit.caresearchgate.net An automated system could rapidly screen a wide array of catalysts, solvents, and reaction partners to discover optimal conditions for various transformations. xtalpi.comdrugdiscoverytrends.com This would dramatically accelerate the exploration of the compound's chemical space. Furthermore, flow reactors are particularly well-suited for handling hazardous reagents or performing reactions under extreme conditions, which may be necessary for certain functionalization steps. nih.gov The combination of modular flow systems with in-line purification and analysis could enable the on-demand synthesis of a library of derivatives, streamlining the discovery process for new materials or biologically active molecules. drugdiscoverytrends.comnus.edu.sg
Design and Synthesis of New Chemical Entities Leveraging the Unique Structural Features of the Compound for Non-Prohibited Applications
The unique combination of a lipophilic and strongly electron-withdrawing trifluoromethoxy group, along with multiple halogen atoms for orthogonal functionalization, makes this compound an attractive starting material for new chemical entities in materials science and as chemical probes. mdpi.combeilstein-journals.org
Advanced Materials Science: The trifluoromethoxy group can enhance the thermal stability, solubility, and electronic properties of organic materials. nih.gov Future work could focus on using this compound as a building block for polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The di-halogenated nature of the molecule allows for its incorporation into polymeric structures through iterative cross-coupling reactions, creating materials with tailored properties.
Chemical Probes: The trifluoromethoxy group can serve as a useful ¹⁹F NMR reporter due to its distinct chemical shift and the high sensitivity of the technique. ljmu.ac.uk This allows for non-invasive monitoring of the probe's interaction with biological systems. Derivatives could be designed as photoaffinity labels or fluorogenic probes to study biological processes or identify protein targets. nih.gov The halogen handles provide convenient points for attaching linkers, fluorophores, or other functional moieties to create sophisticated molecular tools. ljmu.ac.uk
By leveraging its distinct structural and electronic properties, future research on this compound is expected to yield novel synthetic methodologies and functional molecules with applications in diverse scientific fields.
Q & A
Q. What are the key considerations for synthesizing 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol?
A methodologically robust synthesis involves halogenation and functional group protection strategies. For example, iodination of a phenolic precursor (e.g., 5-chloro-4-(trifluoromethoxy)phenol) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions ensures regioselectivity at the ortho position. A similar approach is described for trifluoromethoxy-containing pyridine derivatives, where halogenation steps are optimized to avoid side reactions from electron-withdrawing groups like trifluoromethoxy . Purification via column chromatography or recrystallization in non-polar solvents is critical for isolating high-purity product.
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR Spectroscopy : NMR confirms the presence and environment of the trifluoromethoxy group ( for CFO). NMR identifies aromatic protons (integration ratios and splitting patterns) and hydroxyl protons (broad singlet at in DMSO-d).
- IR Spectroscopy : Stretching vibrations for O–H (3200–3600 cm), C–I (500–600 cm), and C–O–CF (1250–1150 cm) provide functional group confirmation.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and isotopic pattern consistent with chlorine and iodine .
Advanced Research Questions
Q. What crystallographic strategies resolve challenges in determining the solid-state structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is essential for elucidating molecular geometry and intermolecular interactions. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy atoms (I, Cl) to enhance anomalous scattering.
- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination, followed by refinement via SHELXL to model disorder in the trifluoromethoxy group .
- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots to assess positional disorder and validate hydrogen bonding networks .
Q. How can hydrogen bonding patterns influence the compound’s crystallographic packing?
Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like (donor) or (ring motifs). For example:
Q. How do steric and electronic effects of the trifluoromethoxy group impact reactivity?
The trifluoromethoxy group (-OCF) is strongly electron-withdrawing (-I effect), which:
- Reduces Nucleophilicity : The phenolic oxygen becomes less reactive toward electrophilic substitution.
- Directs Halogenation : Iodination favors the ortho position due to steric hindrance from the bulky -OCF group.
- Enhances Thermal Stability : The CF group increases melting point and resistance to oxidative degradation, as seen in analogous fluorinated aromatics .
Q. What computational methods predict the compound’s electronic properties?
- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Basis sets like def2-TZVP with dispersion corrections (D3BJ) improve accuracy for halogen interactions.
- Molecular Dynamics (MD) : Simulates solvation effects using explicit solvent models (e.g., water, DMSO) to study aggregation or solubility .
Q. How can researchers address contradictions in crystallographic data refinement?
- Twinned Data : Use TWINABS for scaling and HKLF5 format in SHELXL to refine twin domains.
- Disordered Groups : Apply PART instructions and isotropic displacement parameters (U) for trifluoromethoxy or iodine atoms.
- Validation Tools : Check R (< 0.05) and CC (> 90%) to ensure data quality .
Methodological Validation and Reproducibility
Q. What strategies ensure reproducibility in synthetic protocols?
- In Situ Monitoring : Use ReactIR or LC-MS to track reaction progress and identify intermediates.
- Control of Moisture : Conduct iodination steps under inert atmosphere (N/Ar) to prevent hydrolysis of iodine reagents.
- Batch Consistency : Characterize multiple batches via DSC (melting point analysis) and PXRD to confirm polymorph uniformity .
Q. How can researchers validate hydrogen bonding interactions experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
